Home > Products > Building Blocks P12747 > Methylergonovine maleate
Methylergonovine maleate - 57432-61-8

Methylergonovine maleate

Catalog Number: EVT-275660
CAS Number: 57432-61-8
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methylergonovine maleate, also known as methylergometrine maleate, is a semi-synthetic ergot alkaloid. [] Ergot alkaloids are a class of compounds derived from a fungus that grows on rye and other grains. Methylergonovine maleate is a derivative of ergoline and is structurally similar to other ergot alkaloids like ergonovine and methergine. Its primary function in scientific research is as a pharmacological tool to study smooth muscle contraction, particularly in vascular and uterine tissues. []

Future Directions
  • Exploring its therapeutic potential in other conditions: While currently primarily used as a research tool, further investigation into its potential therapeutic applications in conditions beyond postpartum hemorrhage, such as migraine or cluster headaches, is warranted. [, ]

Source and Classification

Methylergonovine maleate is synthesized from ergometrine, which is obtained from the fungus Claviceps purpurea. The compound belongs to the class of drugs known as ergot alkaloids and is specifically categorized under uterotonics due to its ability to induce contractions in the uterus. It is commercially available under the brand name Methergine.

Synthesis Analysis

The synthesis of methylergonovine maleate involves several steps, typically starting from ergometrine. The following methods outline its preparation:

  1. Recrystallization Method:
    • Materials: Methylergonovine crude product, methanol, ethanol, and active carbon.
    • Procedure:
      • Dissolve 10 g of methylergonovine crude product in a mixture of 25 g methanol and 25 g ethanol at 50 °C.
      • Add 0.5 g of active carbon and stir for 30 minutes.
      • Filter while hot, then cool the filtrate to 5 °C to crystallize the product. The yield typically ranges from 69% to 82% depending on specific conditions used during synthesis .
  2. Parameters:
    • Temperature control during dissolution (50 °C to 70 °C).
    • Cooling crystallization temperatures can vary (e.g., -5 °C to 5 °C).
    • The use of active carbon aids in purifying the final product by removing impurities.
Molecular Structure Analysis

Methylergonovine maleate has a complex molecular structure characterized by multiple functional groups. Its molecular formula is C₁₃H₁₉N₃O₃·C₄H₄O₄, indicating it consists of both an alkaloid structure and a maleate salt.

  • Molecular Weight: Approximately 295.35 g/mol for the base.
  • Structural Features:
    • Contains a bicyclic structure typical of ergot alkaloids.
    • Functional groups include hydroxyl (-OH) and amine (-NH) groups that contribute to its biological activity.

Spectroscopic methods such as infrared spectroscopy (IR) reveal characteristic peaks corresponding to various functional groups within the compound, aiding in its identification and purity assessment .

Chemical Reactions Analysis

Methylergonovine maleate undergoes several chemical reactions that can affect its stability and efficacy:

  1. Degradation Reactions:
    • Under acidic or basic conditions, methylergonovine maleate can hydrolyze, leading to degradation products such as lysergic acid and other by-products that may diminish its pharmacological activity .
    • Stability studies indicate that it maintains integrity under controlled conditions but may degrade under extreme temperatures or humidity .
  2. Analytical Methods:
    • High-performance liquid chromatography (HPLC) is commonly employed for analyzing the purity and stability of methylergonovine maleate formulations, with validated methods ensuring accurate quantification and detection of degradation products .
Mechanism of Action

Methylergonovine maleate primarily exerts its effects by stimulating alpha-adrenergic receptors in the smooth muscle of the uterus:

  • Uterotonic Activity: The compound promotes sustained uterine contractions by increasing intracellular calcium levels through receptor-mediated pathways, enhancing muscle tone and reducing postpartum hemorrhage risk.
  • Pharmacodynamics: It has a rapid onset of action when administered intravenously or intramuscularly, making it effective for acute management scenarios in obstetrics .
Physical and Chemical Properties Analysis

Methylergonovine maleate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in water and alcohol; solubility varies with pH levels.
  • Stability: Generally stable under refrigeration but sensitive to light and moisture; degradation occurs at elevated temperatures or extreme pH conditions .
  • Melting Point: The melting point ranges around 197–200 °C, indicating good thermal stability for pharmaceutical applications.
Applications

Methylergonovine maleate has several critical applications in medical practice:

  1. Obstetrics: Primarily used for preventing and treating postpartum hemorrhage due to uterine atony.
  2. Research Applications: Investigated for potential uses in other areas such as migraine treatment due to its vasoconstrictive properties.
  3. Pharmaceutical Formulations: Developed into various formulations including oral tablets and injectable solutions, with ongoing research focusing on improving stability and efficacy through novel delivery systems .
Historical Context and Developmental Milestones of Methylergonovine Maleate

Evolution from Ergot Alkaloids to Semi-Synthetic Derivatives

The development of methylergonovine maleate represents a deliberate effort to optimize the pharmacological profile of naturally occurring ergot alkaloids. Ergot (Claviceps purpurea), a fungus infesting rye and other cereals, historically caused mass poisonings ("St. Anthony’s Fire") but also revealed medicinal properties for childbirth and migraines. Natural ergot alkaloids like ergometrine (isolated in 1935) demonstrated potent uterotonic effects but posed significant vasoconstrictive risks due to non-selective receptor activity [1] [7].

Methylergonovine (chemical name: 9,10-didehydro-N-[(S)-1-(hydroxymethyl)propyl]-6-methyl-ergoline-8β-carboxamide) was synthesized in the 1940s through strategic molecular modifications. The addition of a methyl group at the 6-position and a butanolamide chain enhanced uterine selectivity while reducing peripheral vascular effects [7] [5]. This semi-synthetic derivative belongs to the lysergamide class, sharing structural similarities with LSD but differing in its side chain (butanolamide vs. diethylamide) [1]. Its maleate salt form improved stability and bioavailability for clinical use [6].

Table 1: Structural Evolution of Key Ergot Alkaloids

CompoundR₁ GroupR₂ GroupKey Pharmacological Traits
ErgometrineHCH₂CH(OH)CH₃High uterotonic activity, marked vasospasm
MethylergonovineCH₃CH₂CH(OH)C₂H₅Enhanced uterine selectivity, reduced vasospasm
LSDCH₃N(C₂H₅)₂Psychedelic effects, minimal uterotonic action

Key Discoveries in Uterotonic Pharmacology and Clinical Adoption

Early pharmacological studies revealed methylergonovine’s dual mechanism: direct stimulation of uterine smooth muscle via serotonin (5-HT₂A) and dopamine (D₁) receptors, and modulation of adrenergic pathways [7] [8]. Unlike oxytocin, it induces sustained "tetanic" uterine contractions without rhythmic relaxation, making it ideal for controlling postpartum hemorrhage (PPH) [6] [8]. Clinical trials in the 1950s–60s established its superiority in reducing blood loss during third-stage labor, with faster onset (oral: 5–10 min; IV: immediate) and longer duration (≥3 hours) than ergometrine [1] [8].

Simultaneously, researchers identified its utility in migraine prophylaxis. As the active metabolite of methysergide, methylergonovine demonstrated 40-fold greater potency in antagonizing 5-HT₂ receptors on temporal arteries, inhibiting neurogenic inflammation [9]. This led to off-label use for cluster headaches and status migrainosus, particularly after IV dihydroergotamine (DHE) infusions [9]. By 1975, the World Health Organization (WHO) added methylergonovine to its List of Essential Medicines for PPH management, cementing its global clinical adoption [1].

Regulatory Approvals and Label Revisions: FDA Interventions and Global Harmonization

Methylergonovine maleate (brand name Methergine®) received initial FDA approval before 1982 for oral (0.2 mg) and injectable (0.2 mg/mL) formulations [4] [6]. Early labels emphasized contraindications in hypertension and toxemia but lacked coronary risk warnings. Post-marketing surveillance, however, triggered critical regulatory interventions:

  • 2012 FDA Label Revision: Following case reports of myocardial ischemia, the FDA mandated a boxed warning for patients with coronary artery disease risk factors (smoking, diabetes, obesity). This was based on pharmacovigilance data linking methylergonovine-induced vasospasm to acute coronary syndrome [2] [6].
  • Global Harmonization: The EU and Canada adopted similar warnings, while Japan restricted IV administration to emergencies only [6] [8]. In 2025, U.S. generic versions (e.g., by Amneal Pharmaceuticals) remain available despite discontinuation of the brand formulation [4] [6].

Table 2: Major Regulatory Milestones for Methylergonovine Maleate

YearAgencyActionRationale
Pre-1982FDAInitial approval for PPHDemonstrated efficacy in uterine atony
2012FDABoxed warning for coronary risksPost-marketing reports of vasospasm
2013EMAContraindication in CAD patientsHarmonization with FDA safety data
2021WHORetention on Essential Medicines ListBenefit-risk balance favors PPH use

Innovation Impact: Methylergonovine exemplifies how targeted molecular optimization of natural compounds can yield clinically indispensable agents. Its dual applications in obstetrics and neurology underscore the importance of receptor-specific ergot derivatives [1] [7] [9].

Properties

CAS Number

57432-61-8

Product Name

Methylergonovine maleate

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1

InChI Key

UNBRKDKAWYKMIV-QWQRMKEZSA-N

SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Solubility

Soluble in ethanol, acetone
Freely soluble in alcohol, acetone
Sparingly soluble in water
Insoluble in water
2.04e-01 g/L

Synonyms

Methylergonovine Maleate; Methylergometrine maleate; Methergine; Methylergobasine maleate; Erezingen; Methylergonovine; Methylergonovine Maleate ;Novartis Brand of Methylergonovine Maleate;

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.